

chemical properties and structure of O-Propargyl-Puromycin

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Compound of Interest

Compound Name: *O-Propargyl-Puromycin*

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O-Propargyl-Puromycin: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Chemical Properties, Structure, and Applications of **O-Propargyl-Puromycin**.

O-Propargyl-Puromycin (OPP) is a powerful molecular tool for the investigation of nascent protein synthesis. As an analog of puromycin, it incorporates into the C-terminus of translating polypeptide chains, effectively terminating translation. The key feature of OPP is its terminal alkyne group, which allows for the covalent attachment of reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This enables the visualization and isolation of newly synthesized proteins in a variety of biological contexts. This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of **O-Propargyl-Puromycin**.

Chemical Properties and Structure

O-Propargyl-Puromycin is a synthetically modified aminonucleoside antibiotic. Its structure is characterized by the presence of a propargyl group attached to the tyrosine moiety of puromycin. This modification is crucial for its utility in modern proteomics research.

Property	Value
Molecular Formula	C ₂₄ H ₂₉ N ₇ O ₅ [1][2][3][4]
Molecular Weight	495.53 g/mol [1][5]
CAS Number	1416561-90-4[1][2][4]
Appearance	Colorless to slightly white solid[1]
Purity	≥95% (HPLC)[1]
Solubility	Soluble in DMSO and DMF[2][3]. Soluble in PBS (up to 50 mM, pH adjusted to 5.0)[1].
Storage	Store at -20°C[1][6].
SMILES String	CN(C)c1ncnc2c1ncn2[C@@H]3O--INVALID-LINK----INVALID-LINK-- Cc4ccc(OCC#C)cc4">C@@H[C@H]3O[3]
IUPAC Name	3'-[[[(2S)-2-amino-1-oxo-3-[4-(2-propyn-1-yloxy)phenyl]propyl]amino]-3'-deoxy-N,N-dimethyl-adenosine[2][4]

Mechanism of Action

O-Propargyl-Puromycin acts as a chain terminator during protein synthesis. Due to its structural similarity to the 3' end of aminoacyl-tRNA, it enters the A-site of the ribosome. The ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain and the amino group of OPP. This incorporation of OPP into the C-terminus of the polypeptide chain results in the premature termination of translation.[1][4] The alkyne handle on the incorporated OPP molecule is then available for subsequent bioorthogonal reactions.

Experimental Protocols

The following are generalized protocols for the use of **O-Propargyl-Puromycin** in cell culture. Optimal conditions may vary depending on the cell type and experimental goals.

Labeling of Nascent Proteins in Cultured Cells

- Cell Culture: Plate cells on a suitable culture vessel (e.g., coverslips for microscopy or multi-well plates for flow cytometry) and culture until they reach the desired confluency.
- OPP Labeling:
 - Prepare a working solution of **O-Propargyl-Puromycin** in pre-warmed complete cell culture medium. The final concentration typically ranges from 1 to 50 μM .
 - Remove the existing medium from the cells and replace it with the OPP-containing medium.
 - Incubate the cells for a desired period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time can be adjusted to control the extent of labeling.
- Cell Fixation and Permeabilization:
 - After labeling, wash the cells once with ice-cold PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells twice with PBS.
 - Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells twice with PBS containing 3% BSA.

Click Chemistry Reaction for Visualization

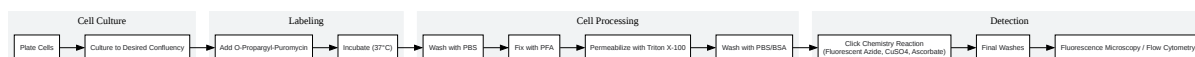
This protocol describes the conjugation of an azide-functionalized fluorescent dye to the alkyne-modified nascent proteins.

- Prepare Click Reaction Cocktail: Prepare the cocktail fresh and protected from light. For a 1 ml reaction, mix the following in order:
 - PBS: 880 μl
 - Fluorescent Azide (e.g., Alexa Fluor 488 Azide, 10 mM stock): 1 μl
 - Copper(II) Sulfate (CuSO₄, 50 mM stock): 20 μl

- Sodium Ascorbate (1 M stock, freshly prepared): 100 μ l
- Click Reaction:
 - Remove the wash buffer from the fixed and permeabilized cells.
 - Add the Click Reaction Cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
- Washing and Counterstaining:
 - Wash the cells three times with PBS containing 3% BSA.
 - If desired, counterstain the nuclei with a DNA dye such as DAPI.
 - Wash the cells twice with PBS.
- Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium and proceed with fluorescence microscopy.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Nascent Protein Labeling

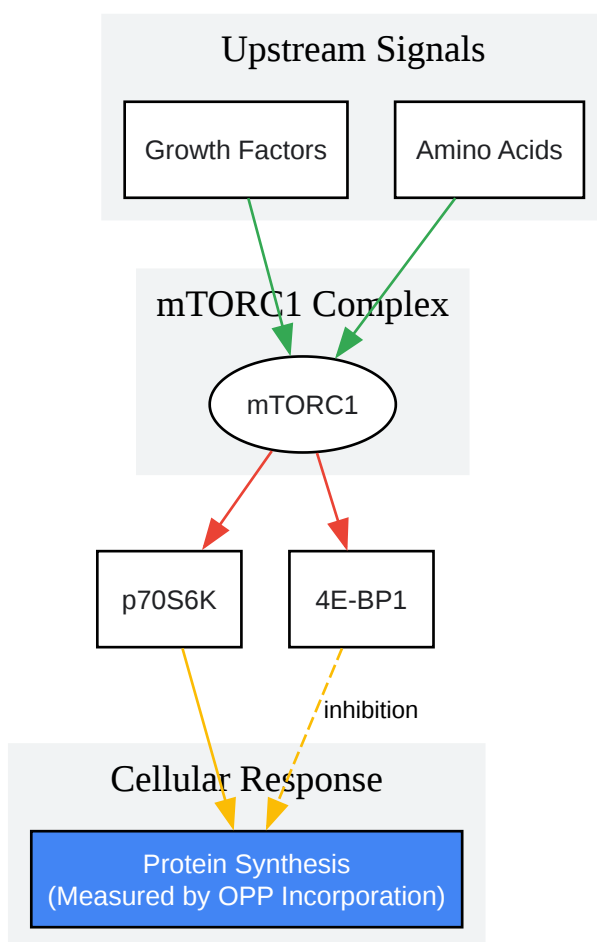


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Caption: Experimental workflow for labeling and detecting nascent proteins using **O-Propargyl-Puromycin**.

O-Propargyl-Puromycin in Studying the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, primarily by controlling protein synthesis.[7][8] **O-Propargyl-Puromycin** can be used as a direct readout of mTORC1 activity, as mTORC1 signaling promotes the translation of specific mRNAs. By quantifying the amount of OPP incorporation, researchers can assess the impact of various stimuli or inhibitors on mTOR-dependent protein synthesis.

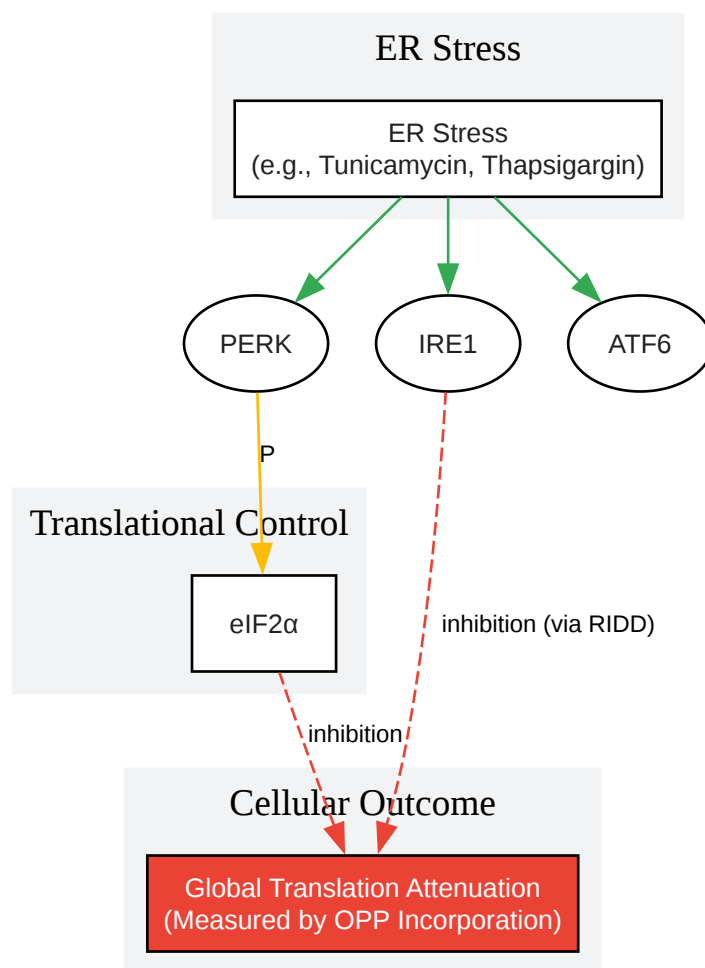


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Caption: Simplified mTOR signaling pathway leading to protein synthesis, measurable by OPP incorporation.

Investigating the Unfolded Protein Response (UPR) with O-Propargyl-Puromycin

The Unfolded Protein Response (UPR) is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A key component of the UPR is the transient attenuation of global protein synthesis to reduce the protein load on the ER. **O-Propargyl-Puromycin** can be employed to quantify this reduction in translation, providing insights into the kinetics and magnitude of the UPR.



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Caption: The Unfolded Protein Response (UPR) pathway leading to translational attenuation, quantifiable by OPP.

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